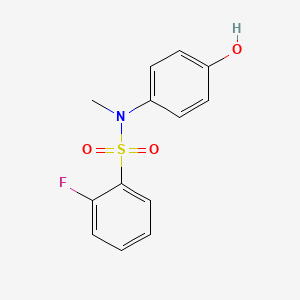

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide

Descripción general

Descripción

The compound "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonamide derivatives and their interactions, which can provide indirect insights into the chemical behavior and properties of the compound . Benzenesulfonamides are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Synthesis Analysis

While the exact synthesis of "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" is not detailed, the papers do provide information on the synthesis of related benzenesulfonamide compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase is described, which involves the introduction of various substituents to the benzenesulfonamide core . Similarly, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors is discussed, where the introduction of a fluorine atom was found to enhance selectivity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, and their interactions with biological targets are often dependent on the precise arrangement of atoms within the molecule. For instance, the introduction of a fluorine atom in certain positions can significantly affect the potency and selectivity of the compound as an enzyme inhibitor . The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the intermolecular interactions and packing patterns, which are crucial for their biological activity .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, N-fluorobenzenesulfonimide has been used as an oxidant in the N-demethylation of N-methyl amides, indicating the reactivity of the sulfonamide group under oxidative conditions . Additionally, the derivatization of primary amines with dinitrobenzenesulfonic acid derivatives for analytical purposes shows the versatility of the sulfonamide group in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing groups like fluorine can affect the acidity of the amide hydrogen, potentially altering solubility and stability . The crystal structure analysis of related compounds provides insights into the solid-state properties, such as hydrogen bonding patterns and molecular packing, which can be extrapolated to predict the behavior of "2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide" . Quantum-chemical calculations on similar compounds can predict free energy and molecular orbitals, which are indicative of the compound's reactivity and interaction with light .

Aplicaciones Científicas De Investigación

Quantum-Chemical Calculations

A study by Peiming et al. (2022) utilized theoretical calculations to analyze newly synthesized N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds. This research focused on defining their optimized state, predicting free energy, and identifying molecular orbitals involved in spectrum formation, which is relevant to the broader field of benzenesulfonamide derivatives including 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (Sun Peiming et al., 2022).

COX-2 Inhibition Properties

Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, including 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, to evaluate their inhibitory effects on COX-2 enzymes. The study highlighted the impact of introducing a fluorine atom on COX-2 potency and selectivity, important for understanding the functional aspects of similar compounds (Hiromasa Hashimoto et al., 2002).

Tubulin Interaction Analysis

Banerjee et al. (2005) discovered several sulfonamide drugs, including 6 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide), which inhibit tubulin polymerization. This study provides insights into how similar compounds, like 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide, might interact with tubulin, influencing cell division and potential anticancer properties (Mithu Banerjee et al., 2005).

Crystal Structure Analysis

Suchetan et al. (2015) investigated the crystal structures of related compounds, N-(4-fluorobenzoyl)benzenesulfonamide, focusing on packing patterns and intermolecular interactions. This type of structural analysis is crucial for understanding the physical properties and potential applications of 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide in various fields (P. Suchetan et al., 2015).

Direcciones Futuras

The future directions for research on 2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide could involve further exploration of its potential as an inhibitor of RRM2. This could include studies on its efficacy and safety, as well as its potential applications in the treatment of diseases such as HBV and hepatocellular carcinoma .

Propiedades

IUPAC Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-15(10-6-8-11(16)9-7-10)19(17,18)13-5-3-2-4-12(13)14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGSGUOTLVNEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204092 | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

CAS RN |

565172-42-1 | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565172-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)